- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)
94838-58-1 structure
Product Name:tert-Butyl 4-nitrobenzylcarbamate
CAS No:94838-58-1
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
Update Time:2024-10-25
tert-Butyl 4-nitrobenzylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-nitrobenzylcarbamate
- TERT-BUTYL (4-NITROBENZYL)CARBAMATE
- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(4-nitrophenyl)methyl]carbamate
- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- (4-Nitrobenzyl)carbamic acid tert-butyl ester
- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
- tert-Butyl N-(4-nitrobenzyl)carbamate
- tert-butyl 4-nitrobenylcarbamate
- DB-266774
- F31260
- NXHDMOGWVRMCTL-UHFFFAOYSA-N
- AC-29657
- SY032055
- N-Boc-4-nitrobenzylamine
- EN300-141790
- TERT-BUTYL(4-NITROBENZYL)CARBAMATE
- DS-5967
- AB49516
- 4(t-butyloxycarbonylaminomethyl)nitrobenzene
- 94838-58-1
- tert-Butyl4-nitrobenzylcarbamate
- (4-nitrobenzyl)carbamic acid t-butyl ester
- MFCD09038178
- (4-Nitro-benzyl)-carbamic acid tert-butyl ester
- CS-0154393
- (4-Nitrobenzyl)carbamic acid-tert-butyl ester
- p-BocNHCH2C6H4NO2
- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
- DTXSID20442509
- SCHEMBL372131
- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
- AKOS013101184
- t-Butyl 4-nitrobenzylcarbamate
-
- MDL: MFCD09038178
- Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
- InChI Key: NXHDMOGWVRMCTL-UHFFFAOYSA-N
- SMILES: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C
Computed Properties
- Exact Mass: 252.11100
- Monoisotopic Mass: 252.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 84.2Ų
Experimental Properties
- Boiling Point: 408.8°C at 760 mmHg
- PSA: 84.15000
- LogP: 3.53360
tert-Butyl 4-nitrobenzylcarbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-Butyl 4-nitrobenzylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-5g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95+% | 5g |
3121CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-250mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95+% | 250mg |
414CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-50mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95+% | 50mg |
138CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-1g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95+% | 1g |
195.0CNY | 2021-07-12 | |
| Alichem | A019064184-5g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 5g |
$306.17 | 2023-08-31 | |
| Alichem | A019064184-10g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 10g |
$510.34 | 2023-08-31 | |
| Alichem | A019064184-25g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 25g |
$1000.11 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-200mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95+% | 200mg |
60.0CNY | 2021-07-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-1g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | ≥95% | 1g |
¥750.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-5g |
1-(Benzo[b]thiophen-7-yl)piperazine |
94838-58-1 | ≥95% | 5g |
¥2250.0 | 2023-09-15 |
tert-Butyl 4-nitrobenzylcarbamate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt
1.2 3 h, rt
1.2 3 h, rt
Reference
- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt
Reference
- Chemoselective conversion of azides to t-butyl carbamates and amines, Tetrahedron Letters, 2002, 43(48), 8735-8739
Production Method 4
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt
Reference
- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
- Novel lipoic acid analogues that inhibit nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442
Production Method 6
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
Reference
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux
Reference
- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt
Reference
- A facile synthesis of primary and secondary amines, Polish Journal of Chemistry, 2004, 78(8), 1067-1072
Production Method 9
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Reference
- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt
Reference
- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304
Production Method 11
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C
Reference
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111
Production Method 12
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C
Reference
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206
Production Method 13
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water
Reference
- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9
Production Method 14
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C
Reference
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides, Organic Letters, 2011, 13(15), 3956-3959
Production Method 15
Reaction Conditions
1.1 Solvents: Ethyl acetate ; 1 h, rt
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
Reference
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701
Production Method 16
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt
Reference
- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308
Production Method 17
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt
Reference
- Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids, Macromolecules (Washington, 2014, 47(21), 7272-7283
Production Method 19
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt
Reference
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
Production Method 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates, Organic Letters, 2013, 15(10), 2534-2537
tert-Butyl 4-nitrobenzylcarbamate Raw materials
- Di-tert-butyl dicarbonate
- 4-Nitrobenzylamine hydrochloride
- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione
- s-Boc-2-mercapto-4,6-dimethylpyrimidine
- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester
- 1-(azidomethyl)-4-nitrobenzene
- 1-((4-Nitrophenyl))methanamine
- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
tert-Butyl 4-nitrobenzylcarbamate Preparation Products
tert-Butyl 4-nitrobenzylcarbamate Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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